Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate is a complex organic compound with the molecular formula C15H16N2O3S3 This compound is known for its unique structure, which includes multiple thiophene rings and thienylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethyl-2-aminothiophene with ethyl 3-thiophenecarboxylate in the presence of a thienylcarbonyl chloride. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories due to its complex synthesis process. The production involves stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5-dimethyl-2-((3-pyridinylcarbonyl)amino)-3-thiophenecarboxylate
- Ethyl 4,5-dimethyl-2-((phenoxyacetyl)amino)-3-thiophenecarboxylate
- Ethyl 4,5-dimethyl-2-(((4-nitrophenoxy)acetyl)amino)-3-thiophenecarboxylate
Uniqueness
Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate is unique due to its specific combination of thiophene rings and thienylcarbonyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(thiophene-2-carbonylcarbamothioylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S3/c1-4-20-14(19)11-8(2)9(3)23-13(11)17-15(21)16-12(18)10-6-5-7-22-10/h5-7H,4H2,1-3H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGOPHPJOYPOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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